molecular formula C9H11N3O2 B14644494 [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea

[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea

Cat. No.: B14644494
M. Wt: 193.20 g/mol
InChI Key: ORVDRPUTSJESJA-VZUCSPMQSA-N
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Description

[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea is an organic compound characterized by its unique structure, which includes a hydroxy group, a methyl group, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea typically involves the condensation reaction between 2-hydroxy-5-methylbenzaldehyde and urea. The reaction is carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea can be compared with other similar compounds, such as:

    Coumarins: Known for their biological activities and used in medicinal chemistry.

    Indole Derivatives: Possess diverse biological activities and are used in drug development.

    Benzamides: Used in various pharmaceutical applications.

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

[(E)-(2-hydroxy-5-methylphenyl)methylideneamino]urea

InChI

InChI=1S/C9H11N3O2/c1-6-2-3-8(13)7(4-6)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+

InChI Key

ORVDRPUTSJESJA-VZUCSPMQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)N

Origin of Product

United States

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